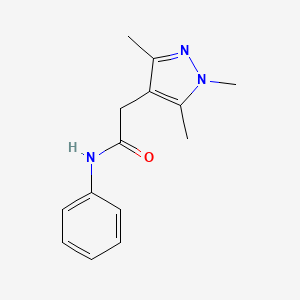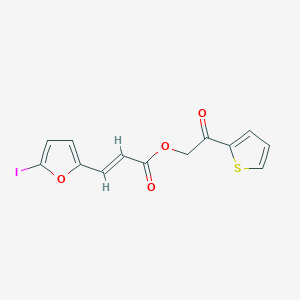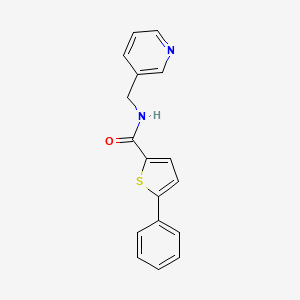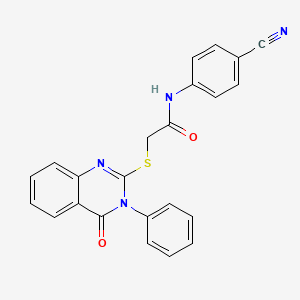
N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TFMSA and is a sulfonamide derivative that contains a trifluoromethyl group. In
Applications De Recherche Scientifique
N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. TFMSA has also been used as a reagent in organic synthesis and as a building block for the preparation of other compounds.
Mécanisme D'action
The mechanism of action of N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins, which play a role in various biological processes. TFMSA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that it can reduce inflammation, inhibit cancer cell growth, and inhibit the growth of certain microorganisms. It has also been found to have analgesic effects and can reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide in lab experiments is its versatility. It can be used in various fields of research, including medicinal chemistry, organic synthesis, and biochemistry. Additionally, it has been found to be relatively easy to synthesize and purify.
One of the limitations of using TFMSA in lab experiments is its potential toxicity. Studies have shown that it can be toxic to certain cell lines at high concentrations. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential targets for drug development. Finally, research is needed to explore the safety and toxicity of TFMSA in vivo and to determine its pharmacokinetic properties.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has shown potential applications in various scientific research fields. Its synthesis method is relatively straightforward, and it has been found to have several biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and to identify its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide involves the reaction between 2-(trifluoromethyl)benzenesulfonyl chloride and propargylamine. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate. The resulting product is then purified through recrystallization to obtain a white crystalline solid.
Propriétés
IUPAC Name |
N-prop-2-enyl-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2S/c1-2-7-14-17(15,16)9-6-4-3-5-8(9)10(11,12)13/h2-6,14H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUMIBOQMDUSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-acetylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B7466483.png)
![N~1~,N~1~-dimethyl-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B7466484.png)

![1-Methyl-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-one](/img/structure/B7466492.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466495.png)

![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)


![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)
![3-(N-(2,4-dimethylphenyl)sulfonyl-4-methoxyanilino)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7466562.png)
